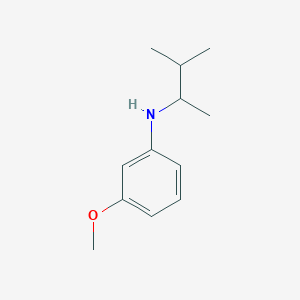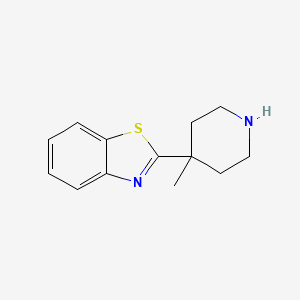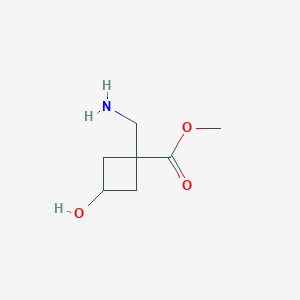
Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative with a unique structure that includes an aminomethyl group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an aminomethylating agent, followed by esterification with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are chosen to minimize costs and environmental impact, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The carboxylate ester can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(aminomethyl)-2-hydroxycyclobutane-1-carboxylate
- Methyl 1-(aminomethyl)-3-hydroxycyclopentane-1-carboxylate
- Methyl 1-(aminomethyl)-3-hydroxycyclohexane-1-carboxylate
Uniqueness
Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with specific biological and chemical activities.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4,8H2,1H3 |
InChI Key |
BWLLLFLCNYKKKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


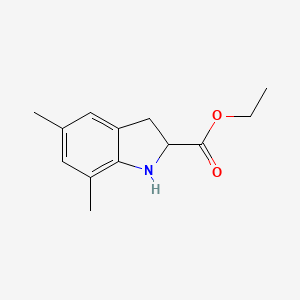
![(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13257757.png)
![2-[(Propane-2-sulfonyl)methyl]piperidine](/img/structure/B13257759.png)
![5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13257765.png)
amine](/img/structure/B13257766.png)
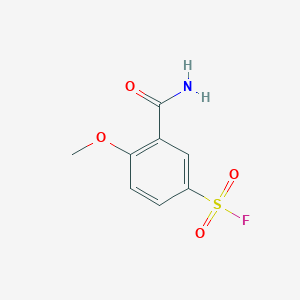
![6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13257773.png)
![2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13257775.png)
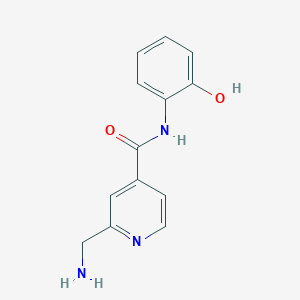
![[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B13257790.png)
